
(2S)-2-ethylhexan-1-ol
Overview
Description
(2S)-2-ethylhexan-1-ol is a chiral secondary alcohol with the molecular formula C₈H₁₈O. It is an enantiomer of 2-ethylhexanol (CAS 104-76-7), a compound widely used in industrial applications such as plasticizers, surfactants, and solvents . The (S)-enantiomer is distinguished by its stereospecificity, which can influence its biological activity and interactions in chiral environments. Key physicochemical properties include:
- Molecular weight: 130.23 g/mol
- Boiling point: 183–186°C
- Density: 0.833 g/cm³
- Solubility: Miscible with organic solvents; immiscible with water .
- Odor: Mild, contributing to its use in fragrances and flavorings .
This compound is identified as a volatile organic compound (VOC) in biological contexts, serving as a biomarker for diseases like prostate cancer and malaria , and is present in agricultural products such as soybeans and raw milk .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2S)-2-ethylhexan-1-ol can be synthesized through several methods. One common approach involves the reduction of 2-ethylhexanal using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, this compound is often produced through the hydrogenation of 2-ethylhexanal. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature. The hydrogenation reaction converts the aldehyde group to an alcohol group, resulting in the formation of this compound.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-ethylhexan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-ethylhexanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form 2-ethylhexane using strong reducing agents.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Hydrochloric acid or sulfuric acid as catalysts.
Major Products
Oxidation: 2-ethylhexanoic acid.
Reduction: 2-ethylhexane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Industrial Applications
Plasticizers
- Di(2-ethylhexyl) phthalate (DEHP) : One of the most prominent uses of (2S)-2-ethylhexan-1-ol is as a precursor for producing DEHP, which is widely used as a plasticizer in polyvinyl chloride (PVC) products. DEHP enhances the flexibility and durability of PVC, making it suitable for various applications, including flooring, medical devices, and packaging materials .
Lubricants and Emollients
- The compound's branching structure inhibits crystallization, which is beneficial in producing lubricants that require low viscosity and reduced freezing points. Its esters are used in formulations that demand emollient properties, such as cosmetics and personal care products .
Solvents
- This compound is utilized as a low volatility solvent in various chemical processes. Its ability to dissolve a wide range of substances makes it valuable in coatings, adhesives, and sealants .
Agricultural Uses
Pesticide Formulations
- In agriculture, this compound is employed as an inert ingredient in pesticide formulations. It acts as a solvent or co-solvent and enhances the efficacy of active ingredients by improving their dispersion and stability .
Food and Beverage Industry
Flavoring Agent
- The compound is also recognized for its use as a flavor volatile in food products. It can impart specific flavors to beverages and food items, although its application must adhere to regulatory guidelines set by food safety authorities .
Health and Safety Considerations
While this compound has numerous applications, its safety profile has been extensively studied. The compound exhibits low acute toxicity through oral and dermal routes but can cause irritation to skin and eyes. Long-term exposure studies have indicated no significant carcinogenic risk in animal models . Regulatory bodies like the EPA have established acceptable daily intake levels based on toxicological assessments to ensure consumer safety .
Environmental Impact
Indoor Air Quality
- Studies have identified this compound as a potential indoor air pollutant, contributing to "sick building syndrome" due to its presence in various indoor environments. Monitoring its concentration is essential to mitigate health risks associated with prolonged exposure .
Research and Development
Ongoing research continues to explore new applications for this compound, particularly in the fields of green chemistry and sustainable materials. Its role as an intermediate in producing biodegradable plastics and eco-friendly solvents is gaining attention among researchers aiming to reduce environmental footprints .
Case Studies
Mechanism of Action
The mechanism of action of (2S)-2-ethylhexan-1-ol involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze oxidation-reduction reactions. The hydroxyl group of the compound is crucial for its reactivity, allowing it to participate in hydrogen bonding and other interactions that facilitate its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Racemic 2-Ethylhexanol (CAS 104-76-7)
While (2S)-2-ethylhexan-1-ol is a single enantiomer, the racemic mixture (containing both R and S forms) is more commonly used industrially. Key differences include:
- Stereospecificity : The (S)-enantiomer may exhibit distinct biological interactions, such as altered enzymatic binding or metabolic pathways, compared to the racemic form .
- Applications: The racemic mixture is preferred in non-chiral applications like plasticizer production, whereas the enantiopure form is critical in pharmaceuticals or chiral catalysis .
Dodecan-1-ol (C₁₂H₂₆O)
A linear primary alcohol with a longer alkyl chain:
- Molecular weight : 186.34 g/mol (vs. 130.23 for this compound).
- Boiling point : ~259°C (significantly higher due to increased chain length).
- Applications : Primarily used in surfactants and lubricants, contrasting with the branched this compound’s role in fragrances and solvents .
2-Hexen-1-ol (C₆H₁₂O)
An unsaturated alcohol with a double bond:
- Molecular weight : 100.16 g/mol.
- Reactivity : The double bond in 2-hexen-1-ol enhances its susceptibility to oxidation and polymerization, unlike the saturated this compound .
- Odor profile : 2-Hexen-1-ol has a grassy, green aroma, making it valuable in flavorings, whereas this compound’s mild odor suits broader industrial uses .
Volatility and Biomarker Potential
This compound is more volatile than dodecan-1-ol due to its shorter carbon chain, enabling its detection in human breath and urine as a disease biomarker . In contrast, dodecan-1-ol’s low volatility limits its presence in VOCs.
Industrial Utility
Branched alcohols like this compound exhibit lower melting points and better solvent compatibility compared to linear analogs (e.g., dodecan-1-ol), making them preferable in coatings and adhesives .
Q & A
Basic Research Questions
Q. What are the key analytical methods for structural characterization of (2S)-2-ethylhexan-1-ol, and how can researchers ensure reproducibility?
- Methods :
- Nuclear Magnetic Resonance (NMR) : Assign stereochemistry using - and -NMR, focusing on coupling constants and splitting patterns to confirm the (2S) configuration .
- Infrared (IR) Spectroscopy : Identify hydroxyl (O–H) and alkyl chain vibrations (C–H stretches) .
- Mass Spectrometry (MS) : Confirm molecular weight (130.23 g/mol) and fragmentation patterns .
- Reproducibility : Document solvent purity, instrument calibration parameters, and sample preparation steps in the "Experimental" section, adhering to guidelines for detailed methodology .
Q. How can researchers validate the enantiomeric purity of this compound in synthetic batches?
- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose- or amylose-based columns) with hexane/isopropanol mobile phases. Compare retention times with racemic mixtures .
- Optical Rotation : Measure specific rotation ([α]) and cross-reference with literature values (e.g., PubChem data) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported toxicity profiles of this compound?
- Data Reconciliation :
- Compare REACH consortium reports (e.g., EC values for aquatic toxicity) with recent in vitro assays .
- Perform dose-response studies in mammalian cell lines (e.g., HepG2) to assess hepatotoxicity, accounting for metabolic activation .
- Confounding Factors : Evaluate solvent interactions (e.g., propoxylated derivatives) that may alter bioavailability .
Q. How does the stereochemistry of this compound influence its role in asymmetric catalysis?
- Case Study :
- Chiral Ligand Synthesis : The (2S) configuration enhances enantioselectivity in palladium-catalyzed cross-couplings. For example, use in Suzuki-Miyaura reactions with aryl halides .
- Kinetic Resolution : Optimize reaction conditions (temperature, solvent polarity) to favor formation of (S)-enantiomers in esterification reactions .
- Data Table :
Reaction Type | Catalyst System | Enantiomeric Excess (ee) | Reference |
---|---|---|---|
Suzuki-Miyaura | Pd/(S)-BINAP | 92% | |
Esterification | Lipase B (CAL-B) | 85% |
Q. What advanced computational methods predict the physicochemical properties of this compound?
- Molecular Dynamics (MD) : Simulate solubility parameters in non-polar solvents (e.g., logP = 2.8) .
- Density Functional Theory (DFT) : Calculate vibrational frequencies and compare with experimental IR data to validate force fields .
Q. Methodological Best Practices
- Experimental Design :
- Data Reporting :
- Adopt IUPAC nomenclature and CAS numbering (104-76-7) for consistency in publications .
- Deposit raw spectral data (NMR, MS) in open-access repositories (e.g., PubChem) for peer validation .
Properties
IUPAC Name |
(2S)-2-ethylhexan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-3-5-6-8(4-2)7-9/h8-9H,3-7H2,1-2H3/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWUKEYIRIRTPP-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](CC)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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